molecular formula C7H8N2O B098453 4-Hydroxy-benzamidine CAS No. 15535-98-5

4-Hydroxy-benzamidine

Cat. No.: B098453
CAS No.: 15535-98-5
M. Wt: 136.15 g/mol
InChI Key: BWBLXWWPOGDCNA-UHFFFAOYSA-N
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Description

4-Hydroxy-benzamidine is a useful research compound. Its molecular formula is C7H8N2O and its molecular weight is 136.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Role in Plant Defense and Agricultural Applications

4-Hydroxy-benzamidine derivatives, specifically hydroxamic acids like 4-hydroxy-1,4-benzoxazin-3-ones, are significant in plant defense. They are involved in cereal crops' resistance against pests, diseases, and herbicides, and in allelopathic effects. Their role in the defense of cereals against insects, fungi, and bacteria highlights their potential in agricultural research and development (Niemeyer, 1988).

Inhibition of Proteolytic Enzymes

Benzamidine derivatives, including this compound, have been found to inhibit proteolytic enzymes such as trypsin, plasmin, and thrombin. These inhibitors are crucial in studying blood coagulation, cardiovascular diseases, and developing related therapeutic agents (Markwardt, Landmann, & Walsmann, 1968).

Chemical Synthesis and Pharmacological Applications

This compound derivatives are valuable in chemical synthesis, specifically in the solution phase synthesis of substituted benzamidines. Their role in the synthesis process is significant for developing various pharmacologically active compounds (Bailey et al., 1999).

Antifungal and Antimicrobial Research

These compounds have shown promise in antifungal applications, particularly against Pneumocystis carinii. Their effectiveness in inhibiting fungal growth indicates their potential in developing new antifungal agents (Laurent et al., 2010).

Applications in Heart Failure Research

Some derivatives, such as 4-hydroxy-furanyl-benzamide, have been evaluated for their effects on heart failure, indicating their potential therapeutic applications in cardiovascular diseases (Figueroa‐Valverde et al., 2022).

Role in Wound Healing and Pain Management

In silico modeling of this compound derivatives has been performed for wound healing and pain management, showcasing their potential in medical applications related to healing and pain alleviation (Panneerselvam et al., 2017).

Imaging Applications in Melanoma Detection

Radiolabeled benzamide derivatives, including those with hydroxy substituents, have been explored for scintigraphic detection of melanoma metastases. This indicates their potential application in diagnostic imaging for cancer (Maffioli et al., 1994).

Future Directions

Recent research has focused on the development of novel catalytic methods for nucleophilic substitutions, which are fundamental transformations in chemistry . These methods could potentially be applied to the synthesis of benzamidine-based compounds, including 4-Hydroxy-benzamidine .

Properties

IUPAC Name

4-hydroxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c8-7(9)5-1-3-6(10)4-2-5/h1-4,10H,(H3,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYXYBWIDIWTCGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00418681
Record name 4-Hydroxy-benzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00418681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15535-98-5
Record name 4-Hydroxy-benzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00418681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research paper primarily focuses on thioamide and disulfide formation from aromatic aldehydes. What makes the formation of 4-hydroxybenzamidine from 4-hydroxybenzaldehyde unique in this context?

A1: While the reaction of most aromatic aldehydes with sodium hydrosulfide in liquid ammonia predominantly yields thioamides and disulfides, 4-hydroxybenzaldehyde demonstrates a unique reaction pathway. In addition to the expected 4-hydroxythiobenzamide and 4,4'-dihydroxybenzyl sulfide, this reaction surprisingly produces 4-hydroxybenzamidine·2H2O []. This suggests the hydroxyl group in the para position of the aromatic ring influences the reaction mechanism, leading to the formation of an amidine alongside the usual products. Further investigation into this specific reaction pathway and the potential influence of the hydroxyl group could provide valuable insight into the reactivity of substituted benzaldehydes with sodium hydrosulfide.

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